molecular formula C19H16ClN9 B12409473 PI3K|A-IN-10

PI3K|A-IN-10

Cat. No.: B12409473
M. Wt: 405.8 g/mol
InChI Key: VGSSLTPCGYPSOR-JTQLQIEISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PI3K|A-IN-10 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce specific substituents that enhance the compound’s inhibitory activity . Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring consistency and quality. This includes the use of large-scale reactors, purification techniques such as crystallization and chromatography, and stringent quality control measures to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions

PI3K|A-IN-10 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions are carefully controlled to achieve the desired transformations without compromising the compound’s integrity .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities. These derivatives are often tested for their efficacy in inhibiting the PI3K pathway .

Properties

Molecular Formula

C19H16ClN9

Molecular Weight

405.8 g/mol

IUPAC Name

2,4-diamino-6-[[(1S)-1-(6-chloro-1-pyridin-3-ylindazol-3-yl)ethyl]amino]pyrimidine-5-carbonitrile

InChI

InChI=1S/C19H16ClN9/c1-10(25-18-14(8-21)17(22)26-19(23)27-18)16-13-5-4-11(20)7-15(13)29(28-16)12-3-2-6-24-9-12/h2-7,9-10H,1H3,(H5,22,23,25,26,27)/t10-/m0/s1

InChI Key

VGSSLTPCGYPSOR-JTQLQIEISA-N

Isomeric SMILES

C[C@@H](C1=NN(C2=C1C=CC(=C2)Cl)C3=CN=CC=C3)NC4=NC(=NC(=C4C#N)N)N

Canonical SMILES

CC(C1=NN(C2=C1C=CC(=C2)Cl)C3=CN=CC=C3)NC4=NC(=NC(=C4C#N)N)N

Origin of Product

United States

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